molecular formula C12H20F3NO3 B579407 butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate CAS No. 16974-97-3

butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate

Cat. No.: B579407
CAS No.: 16974-97-3
M. Wt: 283.291
InChI Key: PRNSPTWQZBCUEO-SMOXQLQSSA-N
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Description

butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate is a chemical compound that belongs to the class of trifluoroacetylated amino acid esters. This compound is characterized by the presence of a trifluoroacetyl group attached to the amino acid isoleucine, with an ester linkage to a 1-methylpropyl group. The trifluoroacetyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of L-isoleucine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

    Trifluoroacetylation: The protected L-isoleucine is then reacted with trifluoroacetic anhydride in the presence of a base, such as pyridine, to introduce the trifluoroacetyl group.

    Esterification: The trifluoroacetylated L-isoleucine is esterified with 1-methylpropanol using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the desired ester.

    Deprotection: The protecting group is removed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: L-isoleucine and 1-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique trifluoroacetyl group can be used to introduce fluorine atoms into organic compounds, which can enhance their chemical and physical properties.

    Biology: Studied for its potential interactions with biological molecules, such as proteins and enzymes. The trifluoroacetyl group can act as a probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications. The trifluoroacetyl group can enhance the metabolic stability and bioavailability of drug molecules.

    Industry: Used in the development of new materials and chemicals. The trifluoroacetyl group can impart unique properties to polymers and other materials.

Mechanism of Action

The mechanism of action of butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate involves its interaction with molecular targets such as enzymes and proteins. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. The ester linkage can also be hydrolyzed to release the active isoleucine moiety, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(Trifluoroacetyl)-L-phenylalanine 1-methylpropyl ester
  • N-(Trifluoroacetyl)-L-phenylalanine methyl ester
  • N-(Trifluoroacetyl)-L-phenylalanine butyl ester

Uniqueness

butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate is unique due to the presence of the isoleucine moiety, which imparts distinct stereochemical and physicochemical properties compared to other trifluoroacetylated amino acid esters

Properties

CAS No.

16974-97-3

Molecular Formula

C12H20F3NO3

Molecular Weight

283.291

IUPAC Name

butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate

InChI

InChI=1S/C12H20F3NO3/c1-5-7(3)9(10(17)19-8(4)6-2)16-11(18)12(13,14)15/h7-9H,5-6H2,1-4H3,(H,16,18)/t7-,8?,9-/m0/s1

InChI Key

PRNSPTWQZBCUEO-SMOXQLQSSA-N

SMILES

CCC(C)C(C(=O)OC(C)CC)NC(=O)C(F)(F)F

Synonyms

N-(Trifluoroacetyl)-L-isoleucine 1-methylpropyl ester

Origin of Product

United States

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